molecular formula C5H12N2 B1357724 (Cyclobutylmethyl)hydrazine CAS No. 894101-37-2

(Cyclobutylmethyl)hydrazine

Cat. No.: B1357724
CAS No.: 894101-37-2
M. Wt: 100.16 g/mol
InChI Key: YTNZABLXXHNXQZ-UHFFFAOYSA-N
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Description

(Cyclobutylmethyl)hydrazine is a compound that belongs to the family of hydrazines. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of hydrazine derivatives like this compound is a topic of ongoing research. Existing methods for determining hydrazine and its short-alkyl and acyl derivatives have been examined with the use of different types of chromatography . Selective electrochemical oxidation of ammonia provides an ideal pathway to synthesize hydrazine . The present study evaluates three different electrochemical strategies for the oxidative homocoupling of benzophenone imine, a readily accessible ammonia surrogate .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string NNCC1CCC1.Cl and the InChI 1S/C5H12N2.ClH/c6-7-4-5-2-1-3-5;/h5,7H,1-4,6H2;1H .


Physical And Chemical Properties Analysis

This compound is a solid compound . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Fluorescence Probes and Bioimaging

  • Naked-Eye and Near-Infrared Fluorescence Probes : Hydrazine derivatives have been utilized in creating fluorescence probes for detecting hydrazine due to its environmental and biological hazards. These probes, such as CyJ, exhibit excellent sensing properties, including high selectivity and low limits of detection. They are effective in both aqueous solutions and diluted human serum, and have been applied in visualizing N2H4 in live mice and various tissues like liver and lung (Zhang et al., 2015).

  • Applications in Biological and Water Samples : Various hydrazine-based fluorescent probes have been designed for detecting N2H4, a potent reductant and alkali used in several industries. These probes, like DDPB, show low cytotoxicity, reasonable cell permeability, and a low detection limit. They have been applied effectively in environmental water systems and fluorescence imaging in biological models such as HeLa cells and zebrafish (Zhu et al., 2019).

Chemical Synthesis

  • CXCR2 Chemokine Receptor Antagonists : Hydrazine derivatives, specifically 3-amino-4-hydrazine-cyclobut-3-ene-1,2-diones, have been synthesized as potent inhibitors against the CXCR2 chemokine receptor. These compounds, like alkyl-hydrazine series inhibitors, exhibit promising metabolic stability in human and rat microsomes, indicating potential therapeutic applications (Liu et al., 2009).

  • Synthesis of Heterocyclic Compounds with Antitumor Activity : Cyanoacetyl hydrazine has been used in synthesizing various heterocyclic compounds, showing significant antitumor effects against cancer cell lines such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. This highlights the potential of hydrazine derivatives in the development of new antitumor agents (Mohareb et al., 2010).

Safety and Hazards

(Cyclobutylmethyl)hydrazine is classified as Eye Irritant 2. It has a storage class code of 11, which corresponds to Combustible Solids. Its WGK is 3 . More specific safety and hazard information can be found in the Safety Data Sheet .

Mechanism of Action

Target of Action

(Cyclobutylmethyl)hydrazine is a type of hydrazone compound . Hydrazone compounds have been found to target cell death pathways such as apoptosis and autophagy . These pathways are crucial in the regulation of cell growth and death, and their dysregulation can lead to diseases such as cancer .

Mode of Action

The mode of action of this compound involves the formation of a nitrogen-nitrogen (N-N) bond between Nw-hydroxylamines and amino acids, a process catalyzed by Cupin/methionyl-tRNA synthetase (MetRS)-like didomain enzymes . This reaction results in the generation of hydrazines, which are key biosynthetic intermediates of various natural products containing N-N bonds .

Biochemical Pathways

The biochemical pathways affected by this compound involve the conversion of aldehydes and ketones into alkanes, a process known as the Wolff-Kishner Reduction . This reaction is facilitated by a high boiling point solvent, such as ethylene glycol, which provides the high temperatures needed for the reaction to occur .

Result of Action

The result of the action of this compound is the conversion of aldehydes and ketones into alkanes . This transformation is significant as it provides a method for reducing organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature. The Wolff-Kishner Reduction, for instance, requires high temperatures to occur . Therefore, the efficacy and stability of this compound may be affected by the temperature of its environment.

Properties

IUPAC Name

cyclobutylmethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c6-7-4-5-2-1-3-5/h5,7H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNZABLXXHNXQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602722
Record name (Cyclobutylmethyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894101-37-2
Record name (Cyclobutylmethyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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